molecular formula C16H13Cl3N2O2S2 B2899242 1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868219-10-7

1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2899242
CAS No.: 868219-10-7
M. Wt: 435.76
InChI Key: GZANHNCCPFLNFT-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the chlorobenzene and dichlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The chlorobenzene and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl imidazoles.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-2-methylimidazole
  • 1-(4-chlorobenzenesulfonyl)-2-phenylimidazole
  • 1-(4-chlorobenzenesulfonyl)-2-(2,4-dichlorophenyl)imidazole

Uniqueness

1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of both chlorobenzene and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other sulfonyl imidazoles.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2S2/c17-12-3-5-14(6-4-12)25(22,23)21-8-7-20-16(21)24-10-11-1-2-13(18)9-15(11)19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZANHNCCPFLNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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